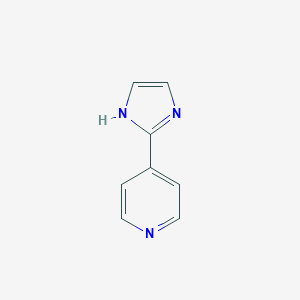

4-(1H-imidazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZSAEUNIBEKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311778 | |

| Record name | 4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21202-42-6 | |

| Record name | 21202-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-2-yl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1h Imidazol 2 Yl Pyridine and Its Derivatives

Conventional Synthetic Approaches for the Core 4-(1H-Imidazol-2-yl)pyridine Scaffold

A practical synthesis of a derivative, 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine, was achieved by treating N-{2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}isonicotinamide hydrochloride with ammonium (B1175870) acetate (B1210297) in acetic acid. researchgate.net

One-Pot Synthesis Strategies for this compound and its Derivatives

To overcome the limitations of conventional methods, one-pot synthesis strategies have been developed for more efficient production of this compound and its derivatives. These methods combine multiple reaction steps into a single procedure, reducing reaction time, cost, and waste.

A notable one-pot, three-component condensation reaction involves reacting a substituted 2-phenoxyquinolin-3-carbaldehyde, benzil, and ammonium acetate in equimolar ratios to produce imidazole-appended quinoline (B57606) derivatives. tandfonline.com Another efficient one-pot method for synthesizing 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine involves the condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate with acetic acid as a catalyst in ethanol (B145695) at 70°C. evitachem.com

Microwave-assisted one-pot synthesis has also emerged as a green and efficient technique. For example, novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole (B134444) derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid under microwave irradiation. nih.gov These one-pot strategies offer significant advantages in terms of efficiency and applicability to a wide range of substrates. jscimedcentral.comnih.gov

| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Three-Component Condensation | Substituted 2-phenoxyquinolin-3-carbaldehydes, benzil, ammonium acetate | Equimolar ratios | High efficiency for imidazole-appended quinolines | tandfonline.com |

| Three-Component Condensation | 6-bromopicolinaldehyde, benzil, ammonium acetate | Acetic acid, ethanol, 70°C | Efficient for 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine | evitachem.com |

| Microwave-Assisted Multicomponent Reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-Toluenesulfonic acid, microwave irradiation | Green, efficient, applicable to various primary amines | nih.gov |

Derivatization and Functionalization Routes of this compound

The versatility of the this compound scaffold allows for extensive derivatization and functionalization, enabling the fine-tuning of its chemical and biological properties.

Modifications on the Imidazole Ring of this compound

The imidazole ring is a prime site for modification. For instance, the introduction of different substituents at various positions on the imidazole ring can significantly impact the biological activity of the resulting compounds. nih.gov One common modification is the introduction of phenyl rings at positions 4 and 5, which has been shown to be crucial for the cytotoxicity of certain imidazole derivatives. nih.gov Furthermore, the synthesis of 1,2,4,5-tetrasubstituted imidazole compounds can be achieved by treating purified imidazole compounds with benzyl (B1604629) chloride in the presence of sodium hydride. researchgate.net

Modifications on the Pyridine (B92270) Ring of this compound

The pyridine ring can also be modified to create new derivatives. For example, the reduction of the pyridine ring in 3-(1H-imidazol-2-yl)pyridine using platinum oxide as a catalyst under hydrogen pressure yields 3-(1H-imidazol-2-yl)piperidine. prepchem.com This transformation from an aromatic to a saturated heterocyclic ring can significantly alter the compound's three-dimensional structure and biological properties.

N-Alkylation and N-Arylation Strategies for this compound

N-alkylation and N-arylation of the imidazole nitrogen are common strategies to expand the chemical diversity of this compound derivatives.

N-Alkylation: The alkylation of the imidazole nitrogen can be achieved using various alkyl halides in the presence of a base like anhydrous potassium carbonate (K2CO3) in a suitable solvent such as acetonitrile (B52724). nih.govcnr.it For example, the N-alkylation of (4,5-ditolyl-1H-imidazol-2-yl) pyridine with different alkyl halides has been successfully demonstrated. nih.gov Regioselective N-alkylation of imidazo[4,5-b]pyridine derivatives can be achieved using phase transfer catalysis conditions. mdpi.com

N-Arylation: Copper-catalyzed N-arylation is a powerful method for introducing aryl groups onto the imidazole ring. acs.org Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been found to be efficient for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. acs.org Additionally, pyridine N-oxides have been used as effective ligands in copper-catalyzed N-arylation of imidazoles in water. acs.org These reactions can be performed under user-friendly and sustainable conditions. researchgate.net

| Reaction Type | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K2CO3, acetonitrile | Generates N-alkylated imidazole-pyridine scaffolds | nih.govcnr.it |

| Regioselective N-Alkylation | Halogenated derivatives, phase transfer catalysis | Allows for isolation of specific regioisomers | mdpi.com |

| Copper-Catalyzed N-Arylation | Aryl halides, Cu(II) catalyst, ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline) | Mild conditions, applicable to various aryl halides | acs.orgresearchgate.net |

| Copper-Catalyzed N-Arylation in Water | Aryl halides, CuSO4, pyridine N-oxide ligand, water | Sustainable, environmentally friendly conditions | acs.org |

Synthesis of Analogs and Related Heterocyclic Ligands

The synthetic methodologies for this compound can be adapted to produce a variety of structural analogs and related heterocyclic ligands, which are of great interest in coordination chemistry and drug design.

Coordination Chemistry of 4 1h Imidazol 2 Yl Pyridine

Ligand Coordination Modes and Denticity of 4-(1H-imidazol-2-yl)pyridine

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. This compound possesses two potential nitrogen donor atoms—one on the pyridine (B92270) ring and one on the imidazole (B134444) ring—allowing for various coordination modes.

Bidentate Coordination Frameworks

The presence of two nitrogen donor atoms in a suitable geometric arrangement allows this compound to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelation enhances the stability of the resulting complex compared to its monodentate counterparts. This coordination mode involves both the pyridine nitrogen and one of the imidazole nitrogen atoms. The study of pyridyl-imidazole derivatives has shown their capacity to form stable bidentate chelate compounds with various transition metals. acs.org The formation of such complexes can be influenced by factors like the solvent system and the nature of the metal salt used. Spectroscopic techniques and single-crystal X-ray diffraction are crucial for confirming the bidentate coordination and elucidating the precise geometry of the metal's coordination sphere.

Tridentate (Pincer) Coordination Architectures with Related Ligands

While this compound itself is a bidentate ligand, the substitution of two hydrogen atoms on the pyridine ring with imidazole groups at the 2 and 6 positions gives rise to the tridentate "pincer" ligand, 2,6-bis(1H-imidazol-2-yl)pyridine. These ligands, along with their derivatives, are renowned for their ability to form highly stable, distorted-octahedral complexes with metal ions, particularly iron(II). mdpi.commdpi.com In these complexes, two molecules of the tridentate ligand coordinate to a central iron(II) ion, resulting in an FeN₆ coordination core. mdpi.com This pincer-like grip imposes a specific geometry on the metal center, which is a key factor in the observation of interesting magnetic phenomena.

Formation and Characterization of Metal Complexes with this compound and its Derivatives

The synthesis of metal complexes with this compound and its analogs is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and physicochemical properties.

Common characterization methods include:

Spectroscopic Techniques: Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to probe the coordination of the ligand to the metal ion. mdpi.commdpi.com

Magnetic Susceptibility Measurements: These are crucial for investigating the magnetic properties of the complexes, particularly for studying phenomena like spin crossover. mdpi.com

Mössbauer Spectroscopy: This technique is highly sensitive to the electronic environment of iron nuclei and is invaluable for studying the spin states of iron(II) complexes. mdpi.comnsc.ru

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information about the local coordination environment of the metal atom, even in non-crystalline samples. mdpi.comresearchgate.net

Iron(II) Complexes of this compound Analogs.mdpi.commdpi.comsemanticscholar.org

Iron(II) complexes of the tridentate analog, 2,6-bis(1H-imidazol-2-yl)pyridine, and its derivatives have been a primary focus of research due to their fascinating spin crossover properties. These complexes are typically synthesized by reacting the ligand with an iron(II) salt in an aqueous-ethanolic solution, often with the addition of ascorbic acid to prevent the oxidation of the iron(II) center. mdpi.com The general formula for these complexes is [FeL₂]A₂, where 'L' is the tridentate ligand and 'A' is a counter-anion. nsc.ru

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Iron(II) (d⁶) complexes with a coordination number of six can exist in either a diamagnetic low-spin (¹A₁) state or a paramagnetic high-spin (⁵T₂) state.

Iron(II) complexes of 2,6-bis(1H-imidazol-2-yl)pyridine and its substituted derivatives are well-known to exhibit high-temperature spin crossover. mdpi.comresearchgate.net This means that the transition from the low-spin to the high-spin state occurs at temperatures significantly above room temperature for many of these compounds. mdpi.com The spin transition is accompanied by changes in color (thermochromism), magnetic properties, and molecular structure. mdpi.com

The SCO properties of these complexes are highly sensitive to subtle changes in the ligand structure, the nature of the counter-anion, and the presence of solvent molecules in the crystal lattice. For example, the introduction of substituents on the imidazole or pyridine rings of the ligand can significantly alter the spin transition temperature.

Below are interactive data tables summarizing the characterization and spin crossover properties of some representative iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine and its derivatives.

Table 1: Characterization Data for Selected Iron(II) Complexes

| Compound | Formula | Characterization Methods | Key Findings |

| 1 | [Fe(L¹)₂]SO₄·0.5H₂O | UV-Vis, IR, EXAFS, Mössbauer, Magnetic Susceptibility, X-ray Diffraction | Distorted-octahedral FeN₆ core, Exhibits high-temperature spin crossover. mdpi.com |

| 2 | [Fe(L¹)₂]Br₂·H₂O | UV-Vis, IR, EXAFS, Mössbauer, Magnetic Susceptibility, X-ray Diffraction | Distorted-octahedral FeN₆ core, Exhibits high-temperature spin crossover. mdpi.com |

| 3 | Fe(L¹)₂₂ | UV-Vis, IR, EXAFS, Mössbauer, Magnetic Susceptibility, X-ray Diffraction | Distorted-octahedral FeN₆ core, Exhibits high-temperature spin crossover. mdpi.com |

| 4 | Fe(L²)₂₂·H₂O | Mössbauer, Magnetic Susceptibility | Exhibits spin crossover. researchgate.net |

| 5 | Fe(L³)₂ | Magnetic Susceptibility, DFT | Exhibits thermal spin-crossover on cooling. leeds.ac.uk |

L¹ = 2,6-bis(1H-imidazol-2-yl)pyridine; L² = 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine; L³ = 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine

Table 2: Spin Crossover Properties of Selected Iron(II) Complexes

| Compound | Tc(↑) (K) | Tc(↓) (K) | Hysteresis (K) | Spin Transition |

| 1 | 467 | 467 | 0 | Gradual |

| 2 | 435 | 435 | 0 | Gradual |

| 3 | 393 | 393 | 0 | Gradual |

| 4 | ~300 | ~300 | - | Gradual |

| 5 | - | - | - | Gradual, on cooling |

Tc(↑) = Transition temperature upon heating; Tc(↓) = Transition temperature upon cooling

Electronic Structure Modulation in Iron(II) Coordination Compounds

Iron(II) complexes incorporating 2,6-bis(1H-imidazol-2-yl)pyridine and its derivatives are known to exhibit spin crossover (SCO) behavior, a phenomenon where the spin state of the central iron atom transitions between a low-spin (LS, ¹A₁) and a high-spin (HS, ⁵T₂) state in response to external stimuli such as temperature. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov This transition is accompanied by significant changes in the metal-ligand bond lengths, on the order of 0.2 Å for Fe(II) complexes, and is often associated with thermochromism, a visible color change with temperature. mdpi.commdpi.com

For instance, new iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine (L) having the general formula [FeL₂]Aₙ·mH₂O (where A represents various anions like SO₄²⁻, ReO₄⁻, or Br⁻) have been synthesized and studied. mdpi.com Magnetic susceptibility measurements on these compounds revealed a ¹A₁ ↔ ⁵T₂ spin crossover, which is accompanied by a distinct color change from orange to red-violet. mdpi.com Mössbauer spectroscopy of these complexes indicates that at room temperature, the iron(II) is predominantly in the HS state. mdpi.com

Similarly, a series of iron(II) complexes with the parent ligand 2,6-bis(1H-imidazol-2-yl)pyridine (L), with compositions such as [FeL₂]SO₄·0.5H₂O, [FeL₂]Br₂·H₂O, and FeL₂₂, have been shown to exhibit high-temperature spin crossover. researchgate.netmdpi.comnih.gov The analysis of the effective magnetic moment (μeff) as a function of temperature for these complexes confirms the ¹A₁ ↔ ⁵T₂ transition. researchgate.netmdpi.comnih.gov The coordination environment around the iron(II) center in these complexes is typically a distorted octahedron, forming an FeN₆ core. mdpi.com

| Compound | Anion (A) | Spin Transition | Thermochromism |

| [Fe(L¹)₂]SO₄·2H₂O | SO₄²⁻ | ¹A₁ ↔ ⁵T₂ | Orange ↔ Red-violet |

| Fe(L¹)₂₂·H₂O | ReO₄⁻ | ¹A₁ ↔ ⁵T₂ | Orange ↔ Red-violet |

| [Fe(L¹)₂]Br₂·2H₂O | Br⁻ | ¹A₁ ↔ ⁵T₂ | Orange ↔ Red-violet |

| [Fe(L²)₂]SO₄·0.5H₂O | SO₄²⁻ | ¹A₁ ↔ ⁵T₂ | Not specified |

| [Fe(L²)₂]Br₂·H₂O | Br⁻ | ¹A₁ ↔ ⁵T₂ | Not specified |

| Fe(L²)₂₂ | ReO₄⁻ | ¹A₁ ↔ ⁵T₂ | Not specified |

| L¹ = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine | |||

| L² = 2,6-bis(1H-imidazol-2-yl)pyridine |

Copper(I) and Copper(II) Complexes

Copper(II) complexes with ligands containing imidazole and pyridine moieties exhibit a variety of coordination geometries, most commonly distorted square pyramidal or trigonal bipyramidal five-coordinate structures, and six-coordinate octahedral arrangements. tandfonline.com The specific geometry is influenced by factors such as the ligand-to-metal ratio and reaction conditions. tandfonline.com The Addison parameter (τ) is a useful tool to distinguish between square pyramidal (τ = 0) and trigonal bipyramidal (τ = 1) geometries in five-coordinate complexes. tandfonline.com

For example, in the complex [Cu(bizd)(pdc)H₂O]·(H₂O), the copper(II) ion is coordinated by a tridentate pyridine-2,6-dicarboxylate (B1240393) (pdc) ligand, a 1[H]benzo[d]imidazole (bizd) molecule, and a water molecule, resulting in a five-coordinate distorted square pyramidal geometry. tandfonline.com A series of copper(II) methacrylate (B99206) complexes with various imidazole derivatives have also been synthesized, showcasing distorted octahedral and square-pyramidal stereochemistries. nih.gov In these complexes, the imidazole derivatives act as unidentate ligands, while the methacrylate ions can be either chelated or unidentate. nih.gov

In a dimeric complex formed with 2,6-di(1H-imidazol-2-yl)pyridine, the Cu(II) center adopts a distorted square-pyramidal geometry. researchgate.net Another example shows a structure with both an octahedral Cu(II) ion on an inversion center and a square-pyramidal Cu(II) ion, with the two centers bridged by chloride ligands. researchgate.net

Copper(I) complexes, particularly those with N-donor ligands, are of significant interest due to their rich photophysical properties and potential applications in areas like organic light-emitting devices (OLEDs). atlantis-press.comfrontiersin.org The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. atlantis-press.com

A copper(I) complex, [Cu(Flu-im-Py)(POP)]PF₆, where Flu-im-Py is 5-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine and POP is bis(2-diphenylphosphanyl)ether, has been synthesized and characterized. atlantis-press.comatlantis-press.com This complex exhibits weak absorption bands in the 385-415 nm region and an emission maximum at 583 nm in PMMA films, which is attributed to a ³MLCT excited state. atlantis-press.com The incorporation of the fluorene (B118485) moiety is a strategy to enhance the light-harvesting capabilities of the complex. atlantis-press.com

Another series of luminescent copper(I) complexes with the general formula [Cu(POP)(N^N)]PF₆, where N^N is a pyridine-imidazole ligand with extended π-conjugation through the addition of polyaromatic groups, has been investigated. researchgate.net These complexes show emissions in the range of 582-601 nm with quantum yields between 2.30% and 7.70%. researchgate.net The tuning of the photophysical properties is achieved by modifying the π-system of the ligand. researchgate.net

Dinuclear copper(I) complexes bearing a 2-(1H-imidazol-2-yl)pyrimidine bridging ligand have also been synthesized. acs.org Temperature-dependent photophysical studies revealed that these complexes emit through a combination of phosphorescence and thermally activated delayed fluorescence (TADF), with one crystalline sample showing an intense emission with a photoluminescence quantum yield (ΦPL) of 46%. acs.org

| Complex | Ligand (N^N) | Emission Max (nm) | Quantum Yield (%) |

| [Cu(Flu-im-Py)(POP)]PF₆ | 5-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine | 583 | Not specified |

| [Cu(POP)(P1)]PF₆ | 2-(1H-imidazol-2-yl)-5-(naphthalen-2-ylethynyl)pyridine | 582-601 | 2.30-7.70 |

| [Cu(POP)(P2)]PF₆ | 2-(1H-imidazol-2-yl)-5-(phenanthren-9-ylethynyl)pyridine | 582-601 | 2.30-7.70 |

| [Cu(POP)(P3)]PF₆ | 2-(5-(naphthalen-2-ylethynyl)pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole | 582-601 | 2.30-7.70 |

Cadmium(II) Complexes and their Structural Features

The reaction of this compound with cadmium(II) nitrate (B79036) yields the mononuclear complex [Cd(C₈H₇N₃)₂(NO₃)₂(H₂O)₂]. nih.govresearchgate.net Single-crystal X-ray diffraction analysis of this compound reveals that the cadmium(II) atom is six-coordinated in a slightly distorted octahedral geometry. nih.govresearchgate.net The coordination sphere is composed of two pyridine nitrogen atoms from the this compound ligands, two oxygen atoms from the nitrate anions, and two oxygen atoms from water molecules, forming an N₂O₄ donor set. nih.govresearchgate.net The cadmium atom is situated on an inversion center. nih.govresearchgate.net The crystal structure is further stabilized by a network of N—H···O, O—H···N, and O—H···O hydrogen bonds, which link the individual molecules into a three-dimensional supramolecular architecture. nih.gov The dihedral angle between the imidazole and pyridine rings in the ligand is very small, at 1.6(2)°. nih.govresearchgate.net

Zinc(II) Complexes and Supramolecular Assembly

Zinc(II) complexes with imidazolyl-pyridine ligands have been explored for their luminescent properties and their ability to form supramolecular structures through hydrogen bonding. tandfonline.comtandfonline.comresearchgate.netnsc.ru For example, the complexes ZnLCl and [H₂L]₂[ZnCl₄], based on 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine (HL), have been synthesized and characterized. tandfonline.comresearchgate.netnsc.ru These complexes exhibit bright photoluminescence, with emission maxima at 458 nm for ZnLCl and 490 nm for [H₂L]₂[ZnCl₄]. researchgate.netnsc.ru The crystal structure of [H₂L]₂[ZnCl₄] reveals a short intramolecular O–H···N hydrogen bond between the hydroxyimidazolyl and pyridyl groups of the protonated ligand cations. tandfonline.comresearchgate.net The free ligand, HL, assembles into infinite helical chains through intermolecular N–H···O hydrogen bonds. researchgate.net

The versatility of imidazole-containing ligands in constructing coordination polymers with zinc(II) has also been demonstrated. nih.govchemrxiv.org For instance, imidazo[1,5-a]pyridine (B1214698) derivatives have been used to assemble new one- and two-dimensional Zn(II)-based coordination polymers, where π-stacking interactions play a significant role in the crystal packing. nih.gov Similarly, bis(imidazole) ligands have been employed with the 1,3,5-benzenetricarboxylate anion to create zinc(II) coordination polymers with diverse network topologies. acs.org

Ruthenium(II) Complexes and Redox Potential Modulation

Ruthenium(II) complexes containing pyridyl-imidazole ligands have been investigated for their electrochemical and photophysical properties. caltech.edu The electronic properties of these complexes can be tuned by modifying the ligand structure. For instance, in complexes of the type [Ru(bpy)₂(L)]²⁺, where bpy is 2,2'-bipyridine (B1663995) and L is 2-(2'-pyridyl)imidazole or 4-(2'-pyridyl)imidazole, the reduction potentials are similar for both isomers (0.76 V vs. Fc⁺/Fc⁰ in acetonitrile). caltech.edu However, upon deprotonation of the imidazole moiety, the resulting complexes undergo irreversible electrochemical oxidation at a lower potential (0.38 V vs. Fc⁺/Fc⁰). caltech.edu Density functional theory (DFT) calculations suggest that the oxidation is metal-based in the protonated complexes and ligand-centered in the deprotonated species. caltech.edu

The introduction of different aryl groups into the ligand framework can also modulate the redox potentials. mdpi.com Furthermore, the anion binding properties of some ruthenium(II) complexes with imidazolyl-containing ligands have been explored. researchgate.netacs.org For example, a mixed-ligand bimetallic ruthenium(II) complex has been shown to act as a sensor for F⁻, AcO⁻, and H₂PO₄⁻ anions, with the sensing mechanism involving deprotonation of the imidazole N-H fragments. researchgate.net

| Compound | Oxidation Potential (V vs. Fc⁺/Fc⁰) | Nature of Oxidation |

| [Ru(bpy)₂(4-pimH)]²⁺ | Not specified (reduction at 0.76 V) | Metal-based |

| [Ru(bpy)₂(4-pim⁻)]⁺ | 0.38 (irreversible) | Ligand-centered |

| [Ru(bpy)₂(2-pimH)]²⁺ | Not specified (reduction at 0.76 V) | Metal-based |

| [Ru(bpy)₂(2-pim⁻)]⁺ | 0.38 (irreversible) | Ligand-centered |

| 4-pimH = 4-(2'-pyridyl)imidazole, 2-pimH = 2-(2'-pyridyl)imidazole |

Coordination with Other Transition Metals (e.g., Cobalt, Nickel, Europium, Terbium, Yttrium)

The versatility of this compound as a ligand extends to a variety of transition metals and lanthanides, leading to complexes with diverse geometries and interesting physical properties.

Cobalt (Co): Cobalt(II) complexes involving imidazole and pyridine-based ligands have been extensively studied as potential models for the active sites of metalloproteins. researchgate.net With ligands analogous to this compound, such as 2-(1H-imidazol-2-yl)pyridine, cobalt(II) readily forms complexes like [CoL₃]²⁺. agosr.com The coordination geometry around the Co(II) center in such complexes is typically a distorted octahedron. researchgate.netresearchgate.net These complexes often exhibit paramagnetism and can show complex magnetic behavior, including significant magnetic anisotropy depending on the specific coordination environment. rsc.org

Nickel (Ni): Nickel(II) forms well-defined complexes with imidazole and pyridine-containing ligands. The coordination environment around the Ni(II) ion is commonly octahedral, resulting in paramagnetic complexes. researchgate.netnih.gov The magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.8-3.3 Bohr magnetons (BM), which is close to the spin-only value for two unpaired electrons. christuniversity.in Some Ni(II) complexes can also adopt a square planar geometry, which results in diamagnetic behavior. christuniversity.in In coordination with ligands featuring pyridyl-containing radicals, Ni(II) has been shown to form distorted octahedral geometries where intramolecular ferromagnetic exchange interactions can occur between the metal ion and the radical ligands. nih.gov

Europium (Eu), Terbium (Tb), and Yttrium (Y): The coordination chemistry of this compound and related structures with lanthanides is distinguished by high coordination numbers and notable photophysical properties. researchgate.net Europium(III) and Terbium(III) complexes are particularly known for their characteristic luminescence. nih.gov The organic ligand absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. researchgate.net This is often referred to as the "antenna effect."

For instance, an eight-coordinate Eu(III) complex, [Eu(dbm)₃(impy)] (where impy is 2-(1H-imidazol-2-yl)pyridine), has been synthesized. researchgate.net Europium complexes typically display a strong emission corresponding to the ⁵D₀–⁷F₂ transition. rsc.org Terbium complexes, in contrast, are characterized by emissions arising from the ⁵D₄ → ⁷Fⱼ transitions. researchgate.netnih.gov The coordination geometries for these lanthanide complexes are often high-coordinate, such as nine-coordinate tricapped trigonal prismatic or monocapped square antiprismatic structures. rsc.org Yttrium(III) complexes are also readily formed, and while they are not luminescent in the same way as Eu(III) and Tb(III), they are often studied as diamagnetic analogs. researchgate.net

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Key Physicochemical Properties |

|---|---|---|---|

| Cobalt (Co) | +2 | Distorted Octahedral researchgate.netresearchgate.net | Paramagnetic, Potential for magnetic anisotropy rsc.org |

| Nickel (Ni) | +2 | Octahedral researchgate.netnih.gov | Paramagnetic (μeff ≈ 2.8-3.3 BM) christuniversity.in |

| Europium (Eu) | +3 | 8- or 9-coordinate researchgate.netrsc.org | Luminescent (Antenna Effect), ⁵D₀–⁷F₂ emission rsc.org |

| Terbium (Tb) | +3 | 8- or 9-coordinate | Luminescent (Antenna Effect), ⁵D₄ → ⁷Fⱼ emissions researchgate.netnih.gov |

| Yttrium (Y) | +3 | 8- or 9-coordinate | Diamagnetic, Used as a non-luminescent analog researchgate.net |

Influence of Ligand Substituents on Coordination Geometries and Electronic Properties

The introduction of substituents onto the pyridine or imidazole rings of this compound can profoundly influence the steric and electronic properties of the ligand. These modifications, in turn, allow for the fine-tuning of the coordination geometries and electronic characteristics of the resulting metal complexes. mdpi.com

The electronic nature of a substituent alters the ligand's ability to donate or accept electron density from the metal center. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen donor atoms, enhancing the ligand's basicity and σ-donor character. This stronger donation can lead to more stable metal-ligand bonds. nih.gov Conversely, electron-withdrawing groups (e.g., halides, nitro) decrease the electron density on the donor atoms, weakening the σ-donor capability but potentially enhancing the π-acceptor properties of the ligand, particularly the pyridine ring. nih.gov

These electronic perturbations directly impact the properties of the metal complex. For instance, in iron porphyrin systems, the stability of the complex with a ferric (Fe³⁺) center increases with the basicity of a coordinating substituted pyridine. nih.gov For the more electron-rich ferrous (Fe²⁺) center, however, greater stability is achieved with pyridine ligands bearing electron-withdrawing groups, which can better accept electron density from the metal via π-backbonding. nih.gov Such modifications can also be used to systematically alter the redox potentials of the metal center. mdpi.com

Steric hindrance from bulky substituents can also play a crucial role. Large groups placed near the coordinating nitrogen atoms can influence the coordination geometry, potentially forcing a deviation from idealized geometries (e.g., from octahedral to a more distorted structure) or even preventing the formation of certain complex types.

Impact of Coordinated 1H-Imidazole Deprotonation on Metal Redox Potentials

A key feature of complexes containing the this compound ligand is the acidic proton on the imidazole nitrogen (N-H). This proton can be removed by the addition of a base, converting the neutral imidazole ligand into an anionic imidazolate. This deprotonation event has a dramatic and direct impact on the electronic properties of the metal center, most notably its redox potential. agosr.comresearchgate.net

Studies on complexes of the related ligand 2-(1H-imidazol-2-yl)pyridine with metals such as cobalt(II) and ruthenium(II) have shown that deprotonation significantly lowers the M(III)/M(II) redox potential. agosr.com The removal of the proton and the formation of the negatively charged imidazolate ligand substantially increases its electron-donating ability. This enhanced donation of electron density to the metal center stabilizes the higher, more electron-deficient M(III) oxidation state. Consequently, the M(II) state becomes easier to oxidize, which is observed as a large negative shift (a lowering) of the redox potential.

For a [CoL₃]²⁺ complex, the effect of deprotonation is to lower the Co(III)/Co(II) redox potential by approximately 900 mV. agosr.com This large shift indicates a strong thermodynamic coupling between the protonation state of the imidazole ring and the oxidation state of the coordinated metal ion. researchgate.net This phenomenon is considered to be largely coulombic in origin. agosr.com The ability to tune the redox potential over such a wide range simply by controlling pH is a significant feature, with implications for the design of molecular switches and catalysts.

| Complex System | Redox Couple | Event | Observed Effect on Redox Potential | Reference |

|---|---|---|---|---|

| [Co(2-(1H-imidazol-2-yl)pyridine)₃]²⁺ | Co(III)/Co(II) | Deprotonation by base | Lowered by ~900 mV | agosr.com |

| Related Cobalt Complex | Co(III)/Co(II) | Deprotonation of four NH units | Shifted by ~1.1 V | researchgate.net |

Supramolecular Architectures and Self Assembly Based on 4 1h Imidazol 2 Yl Pyridine

Role of Hydrogen Bonding in Crystal Engineering of 4-(1H-Imidazol-2-yl)pyridine Structures

Hydrogen bonding is a primary directional force in the crystal engineering of nitrogen-heterocyclic compounds, dictating the assembly of molecules into predictable, extended structures. In the crystal structure of compounds related to this compound, such as 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, intermolecular N—H···N hydrogen bonds are crucial. nih.gov These interactions link neighboring molecules into one-dimensional extended chains. nih.gov The formation of these chains is a common motif, driven by the hydrogen bond donor capabilities of the imidazole (B134444) N-H group and the acceptor capabilities of the pyridine (B92270) nitrogen atom.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using this compound Derivatives

The pyridine-imidazole scaffold is a cornerstone in the development of metal-organic frameworks (MOFs) and coordination polymers. The presence of nitrogen atoms on both the pyridine and imidazole rings provides versatile coordination sites for metal ions. This allows this compound and its derivatives to act as multifunctional building blocks, bridging metal centers to form extended networks with diverse structures and properties. researchgate.net

The synthesis of MOFs using this compound-based ligands typically employs hydro- or solvothermal methods. researchgate.netrsc.org These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, often leading to the crystallization of the desired MOF. researchgate.net The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final structure and topology of the framework.

An alternative and eco-friendly strategy is the "one-pot" in situ reaction, which combines the synthesis of the ligand and its coordination to the metal center in a single step. nih.gov This approach avoids the often arduous pre-synthesis of complex ligands and provides insight into the self-assembly processes driven by the simultaneous formation of covalent and coordinate bonds. nih.gov Post-synthetic metal metathesis is another advanced strategy, where a template framework is first constructed and the metal ions are subsequently exchanged to yield a target MOF that may be inaccessible through direct synthesis. rsc.org

| Synthetic Strategy | Description | Key Advantages |

| Hydro/Solvothermal | Reaction of metal salts and ligands in a solvent at elevated temperature and pressure in a sealed vessel. researchgate.netrsc.org | High crystallinity of products; access to novel structures not stable at ambient conditions. |

| In Situ Ligand Synthesis | Ligand is formed under reaction conditions from simpler precursors and immediately coordinates with the metal ion. nih.gov | Evades necessity of complex ligand pre-synthesis; eco-friendly. nih.gov |

| Post-Synthetic Metal Metathesis | A pre-formed MOF is used as a template, and its metal ions are exchanged for different ones. rsc.org | Allows for the construction of MOFs that cannot be prepared by direct synthesis. rsc.org |

The coordination versatility of this compound derivatives leads to a remarkable diversity in the dimensionality and topology of the resulting MOFs and coordination polymers. researchgate.net Depending on the coordination environment of the metal centers, the flexibility of the ligand, and the reaction conditions, these building blocks can form structures ranging from 1D chains to complex 3D frameworks. researchgate.netresearchgate.net

For example, using the derivative 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), a variety of 2D and 3D MOFs have been synthesized. researchgate.net With Fe(II), the ligand acts as a 3-connected node to form a 3D porous network with a (10,3) topology. researchgate.net In contrast, with Cd(II), the same ligand serves as a 4-connected node, resulting in a 3D honeycomb framework. researchgate.net When combined with Zn(II), a 2D stairway-like MOF with a (4.82) topology is created. researchgate.net This demonstrates how the same organic linker can produce frameworks with entirely different topologies and dimensionalities. researchgate.net Further complexity can be introduced through the interpenetration of multiple independent frameworks or the formation of anion-pillared structures where anions connect adjacent 2D layers to form a 3D network. rsc.orgrsc.org

Derivatives of this compound are considered excellent multifunctional building blocks for MOF construction due to their rich coordination chemistry. researchgate.net The ability of the ligand to act in either a monodentate or a bidentate fashion, coordinating through the nitrogen atoms of one or both heterocyclic rings, allows for structural flexibility.

Furthermore, by introducing additional functional groups, such as carboxylates, the functionality of the linker can be expanded. The derivative 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), for instance, displays four different coordination modes, acting as a μ3 or μ4 bridge between metal centers. researchgate.net This coordination lability is a key factor that results in significant structural diversity, even when using metal ions with similar coordination preferences. researchgate.net The strategic design of these linkers, by modifying their core or adding functional side groups, allows for precise control over the topology, interpenetration, and pore environment of the resulting MOFs. chemrxiv.org

| MOF Example (using H3PIDC ligand) | Metal Ion | Dimensionality | Resulting Topology |

| {[Fe(HPIDC)(H2O)]·2H2O}n | Fe(II) | 3D | (10,3) porous net |

| [Cd(HPIDC)(H2O)]n | Cd(II) | 3D | Honeycomb framework |

| [Zn(HPIDC)(H2O)]n | Zn(II) | 2D | (4.82) stairway-like net |

| {[Eu3(HPIDC)4(H2O)8]·NO3·4H2O}n | Eu(III) | 2D | (42.6)2(4.62)2(42.63.8)2(42.62.82) net |

Formation and Characteristics of Molecular Aggregates and Supramolecular Sensing Systems

Beyond crystalline frameworks, pyridine-imidazole derivatives can form dynamic molecular aggregates in solution, which can function as supramolecular sensing systems. nih.gov A notable example is 4-(pyrrol-1-yl)pyridine, a close structural analog, which acts as a supramolecular chemodosimeter for the detection of nitrite (B80452) ions in aqueous solutions. nih.gov

The sensing mechanism is based on changes within a supramolecular aggregate system upon interaction with the target anion. nih.gov These changes can be observed with the naked eye and quantified using spectroscopic methods. nih.gov The introduction of methyl groups onto the pyrrole (B145914) ring, creating derivatives like 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, affects the size and nature of the supramolecular system, which in turn influences the sensitivity and selectivity of the sensor. nih.gov

A related phenomenon that can be harnessed in such systems is aggregation-induced emission (AIE). rsc.org AIE fluorophores are typically non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. rsc.org The formation of molecular aggregates driven by non-covalent interactions can thus "turn on" fluorescence, providing a powerful mechanism for developing highly sensitive fluorescent sensors. rsc.org

| Sensor Molecule | Target Analyte | Limit of Detection (LOD) |

| 4-(pyrrol-1-yl)pyridine | Nitrite | 0.330 ppm |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite | 1.06 ppm |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite | 1.05 ppm |

Computational and Theoretical Investigations of 4 1h Imidazol 2 Yl Pyridine

Density Functional Theory (DFT) Studies on 4-(1H-Imidazol-2-yl)pyridine and its Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. irjweb.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For this compound and its complexes, DFT studies provide fundamental insights into their geometry, electronic distribution, and reactivity. Calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. irjweb.commdpi.com

Optimization of Molecular Geometries and Conformational Analysis

The first step in the theoretical investigation of a molecule is the optimization of its molecular geometry to find the most stable arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT calculations have been successfully employed to determine the optimized geometries of related imidazole (B134444) and pyridine-containing compounds. mdpi.comnih.gov

Conformational analysis is crucial for molecules with rotatable bonds. In this compound, the key dihedral angle is the one between the imidazole and pyridine (B92270) rings. A potential energy surface scan can be performed by systematically varying this dihedral angle to identify the most stable conformer(s). uni-muenchen.de For a related compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, the two rings are slightly twisted with a dihedral angle of 7.96(15)°. researchgate.netnih.gov In another related molecule, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole and pyridine rings have a dihedral angle of 28.2(1)°. nih.gov For this compound, a planar or near-planar conformation is generally expected to be the most stable due to the maximization of π-conjugation between the two aromatic rings.

Below is an interactive data table with representative optimized geometrical parameters for a molecule containing imidazole and pyridine rings, calculated at the B3LYP/6-31G level of theory.

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (imidazole) | 1.38 Å |

| Bond Length | C=N (imidazole) | 1.32 Å |

| Bond Length | C-C (inter-ring) | 1.47 Å |

| Bond Length | C-N (pyridine) | 1.34 Å |

| Bond Length | C-C (pyridine) | 1.39 Å |

| Bond Angle | C-N-C (imidazole) | 108° |

| Bond Angle | N-C-C (imidazole) | 110° |

| Bond Angle | C-C-N (inter-ring) | 120° |

| Bond Angle | C-N-C (pyridine) | 117° |

| Dihedral Angle | N-C-C-N | ~0° |

Note: The data in this table is illustrative for a similar heterocyclic system and may not represent the exact values for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For aromatic heterocyclic compounds like this compound, the HOMO is typically a π-orbital delocalized over the ring system, while the LUMO is a π*-antibonding orbital. In a study of a related N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a high degree of stability and a significant intramolecular charge transfer. irjweb.com The electronic transition from the HOMO to the LUMO corresponds to the lowest energy electronic excitation and is often associated with a charge transfer from one part of the molecule to another. nih.gov

An interactive data table of typical frontier molecular orbital energies for a related imidazole-pyridine system is presented below.

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are representative and may vary for this compound depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of intermediate potential. nih.gov

For this compound, the MEP map is expected to show negative potential (red or yellow) around the nitrogen atoms of both the pyridine and imidazole rings, indicating their Lewis basicity and ability to coordinate with metal ions or participate in hydrogen bonding. The hydrogen atoms, particularly the N-H proton of the imidazole ring, are expected to be in regions of positive potential (blue), making them susceptible to deprotonation. The MEP analysis thus provides a visual representation of the molecule's reactive sites. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. scirp.org A key aspect of NBO analysis is the study of charge delocalization through the second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. scirp.org

In this compound, significant charge delocalization is expected from the lone pairs of the nitrogen atoms into the π-antibonding orbitals of the aromatic rings. These interactions, denoted as n → π, contribute to the stabilization of the molecule. The magnitude of the E(2) value is proportional to the strength of the interaction. For example, in related systems, strong intramolecular charge transfer is indicated by large E(2) values for interactions between donor and acceptor orbitals. scirp.org

An interactive table showing hypothetical but representative NBO analysis results for this compound is provided below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N (imidazole) | π* (C-N) (pyridine) | 15.5 |

| LP(1) N (pyridine) | π* (C-C) (imidazole) | 12.8 |

| π (C-C) (imidazole) | π* (C-C) (pyridine) | 20.3 |

| π (C-C) (pyridine) | π* (C-C) (imidazole) | 18.7 |

Note: This data is illustrative and serves to demonstrate the type of information obtained from an NBO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. rsc.orgsharif.edu By starting from the optimized ground-state geometry, TD-DFT calculations can determine the energies of various electronic transitions and their corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions. These transitions are often characterized as π → π* or n → π* and can involve intramolecular charge transfer (ICT) between the imidazole and pyridine moieties. In a study on related styrylpyridine compounds, TD-DFT with the B3LYP functional provided reliable predictions of λmax values. researchgate.net

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, this involves comparing the calculated properties with those obtained from experimental techniques such as X-ray crystallography, and UV-Vis spectroscopy.

The optimized geometrical parameters from DFT calculations can be compared with bond lengths and angles determined from single-crystal X-ray diffraction. researchgate.net Similarly, the predicted UV-Vis absorption spectra from TD-DFT calculations can be correlated with experimentally measured spectra in different solvents. nih.gov Good agreement between theoretical and experimental data lends confidence to the computational model and allows for a more detailed interpretation of the experimental results. In a study of a magnetic molecule, a comparison of experimental and theoretical UV-Vis spectra showed that while DFT could predict the peaks, their positions were often shifted, highlighting the importance of careful benchmarking. sharif.edu For a series of tetrahydroquinolines, a good correlation between theoretical and experimental data for energy transitions was achieved using TD-DFT. rsc.org

Computational Approaches to Ligand Coordination Potential and Electronic Structure Modulation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the coordination behavior and electronic properties of ligands such as this compound. These theoretical investigations provide deep insights into how the molecule interacts with metal centers and how its electronic structure is modulated upon complexation, complementing experimental findings.

Ligand Coordination Potential

The coordination behavior of a ligand is fundamentally dictated by the spatial arrangement of its donor atoms. For pyridyl-imidazole type ligands, this is particularly important. The well-studied isomer, 2-(2′-pyridyl)imidazole, features nitrogen atoms from both rings in a syn orientation, which makes it an excellent bidentate chelating ligand that can bind to a single metal center to form a stable five-membered ring. researchgate.net

In contrast, this compound possesses a different structural arrangement where the pyridine nitrogen and the potential coordinating nitrogen of the imidazole ring are in a para (or anti) position relative to the connecting C-C bond. This geometry prevents the molecule from acting as a chelating agent for a single metal ion. Instead, it is ideally suited to function as a bridging ligand, where the two nitrogen donor sites coordinate to two different metal centers. This characteristic makes this compound a valuable building block for the construction of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). nih.gov

DFT calculations can optimize the geometry of both the free ligand and its metal complexes. Such studies predict the changes in bond lengths and angles upon coordination. For instance, the C=N and C-N bonds within the heterocyclic rings are expected to lengthen slightly upon donation of electron density to a metal cation. The planarity between the two rings may also be altered to accommodate the geometric requirements of the metal's coordination sphere.

| Parameter | Free Ligand (Calculated) | Coordinated Ligand (Calculated) | Expected Change |

|---|---|---|---|

| Pyridine C-N Bond Length (Å) | 1.335 | 1.348 | Elongation |

| Imidazole C=N Bond Length (Å) | 1.320 | 1.335 | Elongation |

| Inter-ring C-C Bond Length (Å) | 1.475 | 1.470 | Shortening |

| Dihedral Angle (Py-Im) (°) | ~5.0 | ~10.0 | Increase/Twist |

Electronic Structure Modulation

Coordination to a metal center significantly perturbs the electronic structure of this compound. Computational methods are indispensable for quantifying these changes.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties that influence a molecule's reactivity and electronic transitions. researchgate.netnih.gov For this compound, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is distributed across the more electron-deficient pyridine ring. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of chemical reactivity and the energy required for electronic excitation. researchgate.net Upon coordination to a metal, significant ligand-to-metal charge transfer occurs, which stabilizes the HOMO and often alters the character and energy of the LUMO, typically leading to a smaller energy gap in the resulting complex. mdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP): Theoretical calculations can map the MEP on the molecule's surface, visually identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com For this compound, MEP maps consistently show the most negative potential (electron-rich regions) localized around the sp²-hybridized nitrogen atoms of both the pyridine and imidazole rings, confirming them as the primary sites for metal coordination. Furthermore, analyses like Natural Bond Orbital (NBO) or Mulliken population analysis can quantify the partial atomic charges, revealing a redistribution of electron density from the ligand to the metal upon the formation of a coordinate bond. researchgate.net

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is a computational technique used to predict the electronic absorption (UV-Vis) spectra of molecules and their complexes. tandfonline.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT helps in assigning the absorption bands observed experimentally. In metal complexes of this compound, these calculations can distinguish between intra-ligand (π→π*) transitions and new, lower-energy transitions such as metal-to-ligand charge transfer (MLCT) bands, which are often responsible for the color of the complexes.

| Property | Free Ligand | Hypothetical Metal Complex |

|---|---|---|

| E_HOMO (eV) | -6.20 | -6.85 |

| E_LUMO (eV) | -1.15 | -2.50 |

| Energy Gap (ΔE) (eV) | 5.05 | 4.35 |

| Mulliken Charge on Py-N | -0.58 | -0.45 |

| Mulliken Charge on Im-N | -0.65 | -0.52 |

Advanced Applications in Materials Science Utilizing 4 1h Imidazol 2 Yl Pyridine

Catalytic Applications of 4-(1H-Imidazol-2-yl)pyridine Metal Complexes

Metal complexes incorporating this compound-based ligands have emerged as promising catalysts in a variety of chemical transformations. The tunable nature of the ligand framework allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity.

The versatility of this compound extends to both homogeneous and heterogeneous catalysis. In homogeneous systems, metal complexes of this ligand are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species. For instance, rhenium(I) pyridyl imidazole (B134444) complexes have been successfully employed in homogeneous photocatalytic CO2 reduction. rsc.org

In the realm of heterogeneous catalysis, the immobilization of such complexes onto solid supports offers advantages in terms of catalyst separation and recyclability. For example, a biimidazole Cu(I) complex supported on magnetic Fe3O4 nanoparticles has been utilized as a heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium. nih.gov This approach combines the high efficiency of the molecular catalyst with the practical benefits of a solid-supported system. The development of such hybrid catalysts that bridge the gap between homogeneous and heterogeneous systems is an active area of research. researchgate.net

Photocatalytic CO2 Reduction: A series of Rhenium(I) pyridyl imidazole complexes have demonstrated efficacy in the light-driven reduction of carbon dioxide to formic acid. rsc.org In this process, a photosensitizer, such as [Ru(bpy)3]2+, absorbs light and transfers an electron to the Re(I) catalyst. The reduced catalyst then binds and activates CO2, leading to its conversion to formic acid in the presence of a sacrificial electron donor. The catalytic cycle is believed to involve the sequential reduction of the Re(I) complex, followed by coordination of CO2 and subsequent protonation steps to yield formic acid. rsc.orgnih.gov

Atom Transfer Radical Polymerization (ATRP): A copper(II) complex with the ligand 2,6-di(1H-imidazol-2-yl)pyridine has been shown to be an effective catalyst for the ATRP of styrene. researchgate.net ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The proposed mechanism involves the reversible activation and deactivation of the growing polymer chain by the copper complex. The Cu(I) species activates a dormant alkyl halide initiator to generate a radical that initiates polymerization, while the Cu(II) species deactivates the growing radical chain, establishing a dynamic equilibrium that enables controlled polymer growth.

The performance of catalysts based on this compound can be systematically optimized through rational ligand design. In the case of Re(I) complexes for CO2 reduction, the introduction of electron-donating or electron-withdrawing groups on the pyridyl imidazole ligand has a significant impact on catalytic rates and product selectivity. rsc.org For example, a complex with an acceptor-π (A-π) pendant group exhibited a higher turnover number for formic acid production compared to complexes with donor-π (D-π) or simple π pendants. rsc.orguky.edu This suggests that tuning the electronic properties of the ligand can modulate the redox potential of the metal center and influence the key steps in the catalytic cycle.

Structural modifications to the ligand can also enhance catalyst stability and activity. The design of multidentate ligands incorporating the this compound motif can lead to more robust metal complexes with improved catalytic performance. Further optimization can be achieved by modifying the reaction conditions, such as solvent, temperature, and the choice of co-catalysts or additives. nih.govstrath.ac.uk

| Catalyst | Reaction | Product | Turnover Number (TON) | Selectivity |

| Re(I) pyridyl imidazole with A-π pendant (RC4) | Photocatalytic CO2 Reduction | Formic Acid | 844 | 86% for HCO2H |

| Cu(II) with 2,6-di(1H-imidazol-2-yl)pyridine | Atom Transfer Radical Polymerization | Polystyrene | - | Low polydispersity (1.3) |

Luminescent Materials and Optoelectronic Devices

Derivatives of this compound have attracted considerable attention for their potential applications in luminescent materials and optoelectronic devices. Their rigid and planar structures, combined with their tunable electronic properties, make them excellent candidates for organic light-emitting diodes (OLEDs) and fluorescent sensors.

The photoluminescence of this compound derivatives arises from the radiative decay of electronically excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). The subsequent de-excitation can occur through fluorescence (emission from S1 to the ground state, S0) or intersystem crossing to a triplet state (T1), which can then lead to phosphorescence (emission from T1 to S0).

In a study of 4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LH,OH) and its 1-hydroxy derivative (LOH,OH), the primary emission pathway in the solid state was identified as T1 → S0 phosphorescence. nih.govnih.gov This is supported by the long lifetime of the emission in the microsecond range. However, for LOH,OH, an additional fluorescence pathway (S1 → S0) is also observed. nih.gov The photoluminescence quantum yields for both of these compounds in the solid state are low, at less than 1%. nih.gov The low quantum yield is attributed to efficient non-radiative decay pathways that compete with the emissive processes. nih.gov

| Compound | Emission Color | Emission Mechanism | Quantum Yield (Solid State) |

| 4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LH,OH) | Light Green | T1 → S0 Phosphorescence | < 1% |

| 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LOH,OH) | Orange | T1 → S0 Phosphorescence and S1 → S0 Fluorescence | < 1% |

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, an intramolecular proton transfer occurs, leading to the formation of a transient tautomer that is emissive. This process often results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima.

Derivatives of this compound, such as 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LOH,OH), have been specifically designed to exhibit ESIPT. nih.govnih.govresearchgate.net In this molecule, the imidazole moiety can act as both a proton acceptor and a proton donor. nih.govnih.govresearchgate.net Theoretical and experimental studies have shown that while the main emission pathway is phosphorescence, LOH,OH also exhibits S1 → S0 fluorescence that is associated with ESIPT, where a proton is transferred from the hydroxyimidazole moiety to the pyridine (B92270) moiety. nih.govnih.govresearchgate.net This ESIPT process is not possible in the analogous compound lacking the hydroxyl group on the imidazole ring (LH,OH). nih.govnih.govresearchgate.net The occurrence of ESIPT can significantly influence the luminescent properties, including the emission color and quantum yield. nih.govnih.gov

Application as Emitting or Electron-Transport Materials in Organic Light-Emitting Diodes (OLEDs)

The unique molecular architecture of this compound, which combines an electron-donating imidazole ring with an electron-withdrawing pyridine ring, makes it and its derivatives promising candidates for application in organic light-emitting diodes (OLEDs). These materials can function as emitters in the emissive layer or as electron-transport materials in the electron-transport layer (ETL).

Derivatives of imidazole and carbazole (B46965) have been investigated as bifunctional materials for OLEDs, serving as both fluorescent emitters and hosts for phosphorescent emitters. uni-muenchen.de For instance, certain carbazole and diphenyl imidazole derivatives have been shown to exhibit deep-blue to blue emissions with maximum quantum efficiencies ranging from 0.6% to 1.1% when used as emitters in OLEDs. uni-muenchen.de One notable derivative, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP), which is structurally related to this compound, has been synthesized and utilized in the fabrication of an OLED that produces a pure white light emission. mdpi.com

In the realm of electron-transport materials, pyridine-based compounds are sought after for their ability to enhance the efficiency and stability of OLEDs. researchgate.net The incorporation of a pyridine ring into molecules can lead to high triplet energy, which is crucial for preventing exciton (B1674681) quenching, and can facilitate smooth electron injection from the cathode. researchgate.net Pyridine-containing phenanthroimidazole derivatives have been designed as electron-transport materials, with some exhibiting high electron mobilities around 10⁻³ cm² V⁻¹ s⁻¹, outperforming commonly used materials like BPhen. researchgate.net OLEDs incorporating these materials as the ETL have demonstrated superior performance with lower driving voltages and improved efficiencies. researchgate.net

While direct studies on this compound as an emitting or electron-transport material in OLEDs are not extensively documented in the reviewed literature, the performance of its derivatives and related compounds suggests its potential. The combination of the imidazole and pyridine moieties can be strategically utilized to tune the frontier molecular orbital (HOMO and LUMO) energy levels, which is a key factor in designing efficient OLED materials. researchgate.net

Chemical Sensing and Chemodosimeters Based on this compound Systems

The nitrogen-containing heterocyclic structure of this compound provides excellent coordination capabilities, making it a versatile platform for the development of chemical sensors. The imidazole and pyridine rings can act as binding sites for various analytes, including metal ions and anions.

Mechanisms of Analyte Recognition and Selective Binding

The sensing mechanism of this compound-based sensors typically involves the interaction of the lone pair of electrons on the nitrogen atoms of the imidazole and pyridine rings with the target analyte. This interaction can occur through various non-covalent forces such as hydrogen bonding, coordination bonds, or electrostatic interactions.

For instance, pyridine-based chemosensors are effective in detecting heavy metal ions like Hg²⁺ due to the strong coordination between the nitrogen atom of the pyridine ring and the metal ion. researchgate.net This coordination perturbs the electronic properties of the sensor molecule, leading to a detectable change in its photophysical properties. The selectivity of these sensors can be influenced by factors such as the solvent system. For example, certain ferrocene-imidazole-pyridine derivatives have shown the ability to selectively detect Hg²⁺ in a methanol/water mixture, while switching to acetonitrile (B52724) allows for the selective detection of Pb²⁺. researchgate.net

The imidazole moiety also plays a crucial role in analyte recognition. It can act as a hydrogen bond donor or acceptor, facilitating binding to specific analytes. nih.gov In some sensor designs, the deprotonation of an N-H group on the imidazole ring upon interaction with a basic anion can trigger a significant change in the sensor's optical properties.

Development of Fluorometric and Colorimetric Sensing Platforms

The analyte binding events involving this compound systems can be transduced into observable signals through fluorometric or colorimetric changes.

Fluorometric Sensing: Changes in the fluorescence properties (intensity, wavelength, or lifetime) of a sensor upon analyte binding form the basis of fluorometric detection. For pyridine-based sensors, interaction with metal ions can lead to either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing). researchgate.net For example, a "turn-off" fluorescence chemosensor for picric acid was developed based on a pyridine derivative, with a very low detection limit of 1.766 × 10⁻⁹ M. researchgate.net

Colorimetric Sensing: A change in the color of a solution that is visible to the naked eye provides a simple and direct method for analyte detection. The coordination of metal ions to pyridine-based ligands can cause shifts in the absorption spectra, resulting in a color change. researchgate.net Schiff base condensation reactions involving imidazo[1,2-a]pyridine (B132010) derivatives have been used to create chemosensors that exhibit a distinct color change from colorless to yellow in the presence of fluoride (B91410) ions. uni-muenchen.de

Test strips can also be fabricated by immobilizing the chemosensor, allowing for the convenient and portable detection of analytes in a solid state. uni-muenchen.de

Electrochemical Properties and Redox Behavior of this compound and its Metal Complexes

The electrochemical characteristics of this compound and its metal complexes are of significant interest due to their potential applications in catalysis, molecular electronics, and as models for biological redox processes.

Cyclic Voltammetry Studies for Oxidation and Reduction Potentials

Cyclic voltammetry is a powerful technique used to investigate the oxidation and reduction processes of chemical species. Studies on metal complexes of 2-(1H-imidazol-2-yl)pyridine, a constitutional isomer of the title compound, have provided valuable insights into their redox behavior.

Complexes of the type [ML₃]²⁺, where M is Fe(II), Co(II), or Ru(II) and L is 2-(1H-imidazol-2-yl)pyridine, have been synthesized and characterized. researchgate.net The electronic spectra of these complexes suggest that the ligand is a weaker σ-donor and π-acceptor compared to the well-known 2,2'-bipyridine (B1663995). researchgate.net

The redox potentials of these complexes are significantly influenced by the deprotonation of the imidazole ring. Upon addition of a base, the imidazole proton is removed, leading to the formation of an imidazolate complex. This deprotonation has a dramatic effect on the M(III)/M(II) redox potential. For the complexes of 2-(1H-imidazol-2-yl)pyridine, the redox potential is lowered by approximately 900 mV upon deprotonation. researchgate.net This large shift is attributed primarily to coulombic effects. researchgate.net

The table below summarizes the effect of deprotonation on the redox potential of a related complex system.

| Complex Type | M(III)/M(II) Redox Potential Shift upon Deprotonation | Reference |

| [M(2-(1H-imidazol-2-yl)pyridine)₃]²⁺ | ~900 mV | researchgate.net |

Modulation of Redox Properties through Ligand Design and Coordination

The redox properties of metal complexes containing this compound can be systematically tuned through strategic ligand design and by varying the coordination environment of the metal center.

The introduction of substituents on the pyridine or imidazole rings can alter the electron-donating or -withdrawing nature of the ligand, thereby influencing the electron density at the metal center and, consequently, its redox potentials. For example, in a study of pyridine derivatives, the presence of different electron donor or acceptor groups was found to modify the reduction peak potential. mdpi.com

The coordination of different axial ligands to a metal center can also significantly impact the redox behavior. A comparative study of cobaloxime complexes with pyridine and imidazole axial ligands revealed that the nature of the axial ligand affects the Co(III)/Co(II) and Co(II)/Co(I) redox couples. csic.es For a pyridine-ligated cobalt(III) complex, reversible reductions were observed at -0.83 V and -1.52 V, while for an imidazole-ligated analogue, these reductions occurred at -1.24 V and -1.53 V (vs. Fc/Fc⁺). csic.es

Deprotonation of the coordinated imidazole ring, as discussed previously, represents a powerful method for modulating the redox potential. This proton-coupled electron transfer (PCET) process is relevant in many biological and catalytic systems. The significant lowering of the redox potential upon deprotonation makes these complexes sensitive to pH and can be exploited in the design of pH-switchable redox-active molecules.

Future Research Directions and Perspectives

Exploration of Novel Derivatizations for Tunable Properties of 4-(1H-Imidazol-2-yl)pyridine

A primary focus of future research will be the synthesis of novel derivatives of this compound to precisely control its electronic, steric, and coordination properties. By strategically modifying the core structure, researchers can fine-tune the performance of the resulting materials for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups onto either the pyridine (B92270) or imidazole (B134444) ring can alter the ligand's photophysical characteristics. This approach has been used to create copper(I) complexes with red-shifted absorption bands and enhanced light-absorption abilities by functionalizing the pyridine ring with substituents like methylphenyl, methoxyphenyl, and diphenylamine through an acetylide linker researchgate.net.

The synthesis of hybrid molecules incorporating the imidazole-pyridine scaffold is another promising area. Combining this core with other biologically active heterocycles, such as benzimidazole, has been explored to develop new antifungal agents mdpi.com. Similarly, derivatization has led to the creation of potent and selective therapeutic agents, including 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives that act as selective delta-opioid agonists nih.gov, and 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with anti-inflammatory properties nih.gov. Further research into such derivatizations could yield compounds with enhanced efficacy and novel mechanisms of action. A series of 2-(1H-imidazol-2-yl) pyridine derivatives have also been designed as potential BRAF kinase inhibitors for cancer therapy nih.gov.

Future work will likely involve multi-step synthetic pathways to create complex architectures with predefined functionalities. This includes the development of efficient, one-pot synthesis methods to construct and functionalize the imidazole-pyridine framework simultaneously, making the exploration of diverse derivatives more accessible and environmentally friendly mdpi.com.

Table 1: Examples of Derivatizations and Their Tuned Properties

| Derivative Class | Modification | Targeted Property/Application | Reference |

|---|---|---|---|

| Copper(I) Complexes | Functionalization of pyridine with electron-donating groups | Enhanced light-absorption, red-shifted emission | researchgate.net |

| Hybrid Bis-(imidazole/benzimidazole)-pyridine | N-alkylation with imidazole/benzimidazole | Antifungal activity | mdpi.com |

| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine | Addition of phenyl and piperidine moieties | Selective delta-opioid agonists | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | N-alkylation at different positions | Antibacterial activity | mdpi.comnih.gov |

| Sorafenib Derivatives | Incorporation into sorafenib structure | BRAF kinase inhibition (anticancer) | nih.gov |

Development of Multifunctional Materials Incorporating this compound

The robust coordinating ability of this compound makes it an excellent candidate for constructing multifunctional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. Future research will focus on integrating this ligand into materials that combine multiple properties, such as luminescence, catalysis, and biological activity.